2-Hydroxy-4-methoxybenzene-1-sulfonamide
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Overview
Description
2-Hydroxy-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, as well as a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of guaiacol with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia to yield the sulfonamide .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4-methoxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Hydroxy-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
4-Hydroxybenzenesulfonamide: Lacks the methoxy group but shares the sulfonamide and hydroxyl functionalities.
2-Methoxybenzenesulfonamide: Lacks the hydroxyl group but contains the methoxy and sulfonamide groups.
Uniqueness
2-Hydroxy-4-methoxybenzene-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity to specific enzymes compared to other sulfonamides .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRUFKWDHDTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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